2-bromo-N-cyclohexylbutanamide
Overview
Description
2-Bromo-N-cyclohexylbutanamide is a compound that is structurally related to various brominated amides which have been synthesized and studied in recent research. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds offer insights into the potential characteristics and synthetic methods that could be applicable to this compound.
Synthesis Analysis
The synthesis of brominated amides can be achieved through various methods. For instance, 2-bromoindoles were prepared using Cs2CO3-promoted intramolecular cyclization of 2-(gem-bromovinyl)-N-methylsulfonylanilines under transition-metal-free conditions, which suggests that a similar approach might be used for synthesizing related brominated amides . Additionally, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating that these techniques could be relevant for the synthesis and analysis of this compound .
Molecular Structure Analysis
The molecular structure of brominated amides can be complex and is often determined using single-crystal X-ray diffraction. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was found to belong to the monoclinic system, providing detailed information about the crystal lattice parameters . This suggests that this compound could also exhibit a complex crystal structure that can be elucidated using similar techniques.
Chemical Reactions Analysis
Brominated amides can participate in various chemical reactions. The research on 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, involved multiple steps including chlorination, condensation, and bromination, which are common in the synthesis of brominated compounds . This indicates that this compound may also undergo similar reactions in its synthesis or further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated amides can be diverse. For instance, the antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was assessed, showing good efficacy against several fungi . This suggests that this compound could potentially possess biological activity, which could be explored in future studies. Additionally, the luminescent properties of cyclopalladated 2-(4-bromophenyl)pyridine complexes were investigated, which implies that brominated amides might exhibit interesting optical properties .
Scientific Research Applications
Synthesis and Chemical Behavior
2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexylbutanamide, have been extensively used in the synthesis of various compounds with potential biological, medicinal, and material applications. Their use under palladium-catalyzed conditions highlights their importance in bromovinyl aldehyde chemistry, offering a versatile approach for constructing complex molecules (Ghosh & Ray, 2017).
Biological Activity Screening
In a study of novel N-(α-bromoacyl)-α-amino esters, compounds closely related to this compound were synthesized and tested for cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds displayed low cytotoxicity and lacked significant antibacterial and anti-inflammatory activity, suggesting potential for their use in prodrug formulations (Yancheva et al., 2015).
Kinetics and Mechanism Studies
Research on substituted 4-chloro-N-phenylbutanamides, which are structurally similar to this compound, revealed insights into their chemical behavior in aqueous sodium hydroxide solutions. This study provided valuable information on dissociation constants and cyclization rate constants, essential for understanding the chemical kinetics of related compounds (Sedlák et al., 2002).
Bromination Methods in Organic Synthesis
The bromination of various substrates, including those similar to this compound, is a critical step in organic synthesis. Studies have shown that the bromination process can be highly selective, depending on the reagent and solvent used, which is crucial for synthesizing specific bromo-substituted compounds (Shirinian et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-cyclohexylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUMGAJCRZWJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586130 | |
Record name | 2-Bromo-N-cyclohexylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
905810-22-2 | |
Record name | 2-Bromo-N-cyclohexylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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